

Ametoctradin storage stability studies residue trials

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Compound Focus: Ametoctradin

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Ametoctradin Residue Definitions and Metabolism

For a consistent analysis across different study types, the European Food Safety Authority (EFSA) has established specific residue definitions for **ametoctradin**.

Table 1: Residue Definitions for Ametoctradin (EFSA)

| Matrix | Residue Definition for Enforcement | Residue Definition for Risk Assessment |
|--|------------------------------------|--|
| Primary Plant Commodities (e.g., herbs, fruits) | Ametoctradin [1] | Ametoctradin [1] |
| Rotational Crops | Ametoctradin [1] | Sum of ametoctradin, M650F03, and M650F04, expressed as ametoctradin [1] |
| Honey | Ametoctradin [2] | Sum of ametoctradin, M650F03, and M650F04, expressed as ametoctradin [2] |

Metabolism studies show that in primary crops, the parent compound (**ametoctradin**) is the main residue. The soil metabolites **M650F03** and **M650F04** become relevant for rotational crops and any commodities,

like honey, that may be exposed through soil uptake [1] [2]. Hydrolysis studies indicate that **ametoctradin** is stable and does not degrade during processing like heating [1].

Residue Trial Data and Derived MRLs

Residue trials are conducted to determine the maximum residue levels (MRLs) expected from specific agricultural uses. The following tables summarize MRLs established from such trials.

Table 2: Selected EU MRLs for Ametoctradin in Plant Commodities

| Commodity Group | Specific Commodity | Existing EU MRL (mg/kg) | Proposed/Set EU MRL (mg/kg) |
|--|--------------------------------|-------------------------|-----------------------------|
| Herbs and Edible Flowers (except sage and basil) | Chervil, Chives, Parsley, etc. | 0.01* (LOQ) | 20 [1] |
| Fruiting Vegetables (Group 8-10) | - | - | 1.5 [3] |
| Leafy Vegetables (Group 4) | - | - | 40.0 [3] |
| Grapes | - | - | 4.0 [3] |

Note: * Indicates the MRL was set at the Limit of Quantification (LOQ). LOQ for the applied analytical method was 0.01 mg/kg [1].

Table 3: U.S. Tolerance for Ametoctradin in Honey

| Commodity | Existing U.S. Tolerance (ppm) | Comment |
|-----------|---------------------------------|---|
| Honey | Not specified in search results | The U.S. tolerance for ametoctradin in honey was not found in the searched documents. |

Consumer Risk Assessment

EFSA uses a standardized model to ensure that consumer exposure to pesticide residues remains within safe limits.

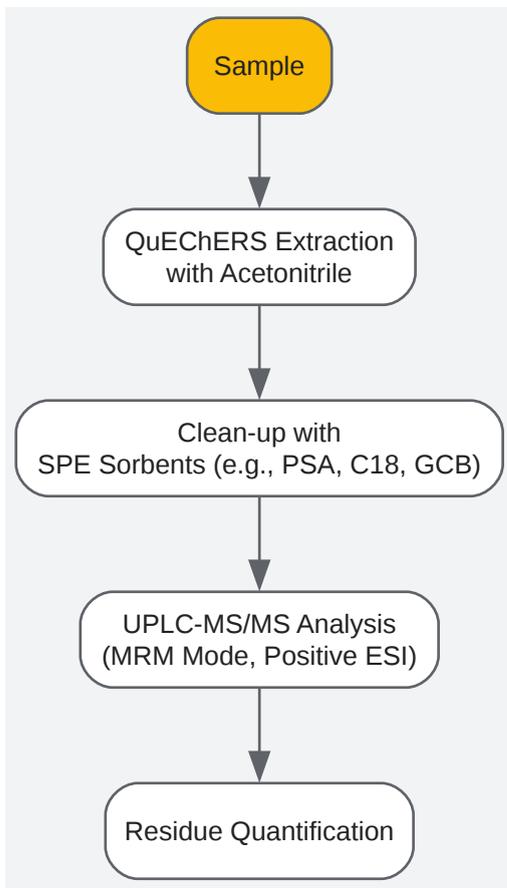
- **Toxicological Reference Values:**
 - **Acceptable Daily Intake (ADI):** 10 mg/kg body weight per day [1] [2]
 - **Acute Reference Dose (ARfD):** Not deemed necessary [1] [2]
- **Exposure Assessment:** The highest calculated long-term dietary intake accounted for only **0.2% of the ADI** (NL toddler diet), well below the safety threshold. The contribution from residues in honey was insignificant (**<0.01% of the ADI**) [2].

Analytical Method for Residue Quantification

A robust analytical method is crucial for generating reliable data in residue and storage stability trials.

- **Core Principle:** The method is based on a **modified QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by analysis using **Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)** [4].
- **Residue Extraction:**
 - **Commodities:** Fruits and vegetables are extracted with **acetonitrile** [4].
 - **Honey:** A QuEChERS method with **LC-MS-Q-ToF** is used, validated at a Screening Detection Limit (SDL) of **0.0025 mg/kg** [2].
- **Clean-up:** Different sorbents, including **PSA (Primary Secondary Amine)**, **C18 (octadecylsilane)**, and **GCB (Graphitized Carbon Black)**, can be employed to remove interfering matrix components [4].
- **Analysis:**
 - **Detection: Multiple Reaction Monitoring (MRM)** in positive electrospray ionization (ESI) mode [4].
 - **Ion Transitions:** The precursor ion is $[M+H]^+$. Two product ion transitions are monitored: one for quantification (more abundant) and one for confirmation (less abundant) [4].
 - **LOQ:** The method can achieve impressive LOQs as low as **0.032–0.135 µg/kg** for various fruits and vegetables [4].

The following diagram illustrates the workflow for sample analysis.



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Protocol Guidance for Storage Stability Studies

While the search results confirm that "The residue trials submitted are supported by acceptable storage stability data" [1], the specific experimental protocols (e.g., duration, temperature conditions) are not detailed. To design such studies, consider these key principles:

- **Study Necessity:** Storage stability studies are mandatory for residue trials to demonstrate that the residue concentration in the frozen stored samples remains unchanged for the entire duration between sample collection and analysis [1].
- **Best Practice Design:**
 - **Fortify** control matrix samples with the analyte at a known concentration.
 - **Store** these fortified samples alongside the actual trial samples under the **same conditions** (typically $\leq -18^{\circ}\text{C}$).
 - **Analyze** the fortified samples at intervals over the storage period.

- The **recovery** of the analyte from the stored fortified samples should be within acceptable limits (typically 70-120%) to prove stability.

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